molecular formula C20H24N4O3 B6436511 7-methoxy-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549002-95-9

7-methoxy-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6436511
CAS No.: 2549002-95-9
M. Wt: 368.4 g/mol
InChI Key: ZTRLVLABOXLIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy group at position 7 of the quinazolinone core and a piperidin-4-ylmethyl substituent at position 2. The piperidine moiety is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group. Quinazolinones are a well-studied class of heterocyclic compounds with demonstrated pharmacological relevance, including kinase inhibition, antimicrobial activity, and CNS modulation .

The synthesis of such compounds often involves condensation reactions, though challenges arise with specific substituents. For instance, highlights a failed attempt to synthesize quinazolin-4-one derivatives using 3-methoxybenzylamine, underscoring the sensitivity of these reactions to steric and electronic factors .

Properties

IUPAC Name

7-methoxy-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-9-17(27-22-14)12-23-7-5-15(6-8-23)11-24-13-21-19-10-16(26-2)3-4-18(19)20(24)25/h3-4,9-10,13,15H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRLVLABOXLIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog is 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS: 2548986-56-5), which replaces the 3-methyl-1,2-oxazole ring with a 3-(methoxymethyl)-1,2,4-thiadiazole group. This substitution introduces sulfur into the heterocyclic system, altering electronic properties and molecular interactions.

Table 1: Molecular Comparison
Property Target Compound (Oxazole) Thiadiazole Analog (CAS 2548986-56-5)
Molecular Formula C₁₉H₂₃N₅O₃ C₁₉H₂₃N₅O₃S
Molecular Weight (g/mol) ~369.42 401.48
Heterocyclic Substituent 3-Methyl-1,2-oxazol-5-yl 3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl
Key Functional Groups Oxazole, methoxy Thiadiazole, methoxymethyl
SMILES (Not explicitly provided) COCc1nsc(n1)N1CCC(CC1)Cn1cnc2c(c1=O)ccc(c2)OC

Electronic and Pharmacokinetic Implications

  • Oxazole vs. Thiadiazole’s sulfur atom may facilitate stronger hydrogen bonding or polar interactions, influencing target binding .
  • Methoxy vs. Methoxymethyl : The methoxymethyl group in the thiadiazole analog adds steric bulk and flexibility, which could modulate receptor selectivity or metabolic stability.

Research Findings and Functional Insights

Heterocycle-Driven Activity : Oxazole-containing compounds are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas thiadiazoles are explored for antimicrobial or anti-inflammatory applications. The target compound’s oxazole moiety may position it for kinase-targeted research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.